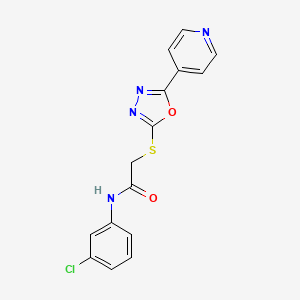

N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Vue d'ensemble

Description

WAY-346940 est un composé chimique connu pour son rôle d'inhibiteur de la Rho-kinase. Il a la formule moléculaire C15H11ClN4O2S et une masse moléculaire de 346,79 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier divers processus biologiques et voies.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de WAY-346940 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et ne sont souvent pas divulguées dans la littérature publique. les méthodes de synthèse générales pour les composés similaires impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions contrôlées de température et de pression.

Méthodes de production industrielle

La production industrielle de WAY-346940 suivrait probablement des voies de synthèse similaires à celles utilisées en laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

WAY-346940 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles dans des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de WAY-346940 comprennent :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium

Nucléophiles : Halogénures, amines

Électrophiles : Halogénures d'alkyle, chlorures d'acyle

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés ou hydrogénés.

Applications de la recherche scientifique

WAY-346940 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes d'inhibition de la Rho-kinase et ses effets sur diverses voies chimiques.

Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de la Rho-kinase dans la signalisation cellulaire, la dynamique du cytosquelette et la motilité cellulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que l'hypertension, le cancer et les troubles neurologiques en modulant l'activité de la Rho-kinase.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies de la Rho-kinase.

Mécanisme d'action

WAY-346940 exerce ses effets en inhibant l'activité de la Rho-kinase, une enzyme impliquée dans la régulation du cytosquelette et de la motilité cellulaire. L'inhibition de la Rho-kinase conduit à la modulation de divers processus cellulaires, notamment la contraction, la migration, la prolifération et l'apoptose. Les cibles moléculaires de WAY-346940 comprennent les isoformes de la protéine kinase associée à Rho (ROCK), qui sont des régulateurs clés de la voie de signalisation Rho .

Applications De Recherche Scientifique

WAY-346940 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of Rho-kinase inhibition and its effects on various chemical pathways.

Biology: Employed in cell culture studies to investigate the role of Rho-kinase in cell signaling, cytoskeletal dynamics, and cellular motility.

Medicine: Explored for its potential therapeutic effects in treating diseases such as hypertension, cancer, and neurological disorders by modulating Rho-kinase activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting Rho-kinase pathways.

Mécanisme D'action

WAY-346940 exerts its effects by inhibiting the activity of Rho-kinase, an enzyme involved in regulating the cytoskeleton and cell motility. The inhibition of Rho-kinase leads to the modulation of various cellular processes, including contraction, migration, proliferation, and apoptosis. The molecular targets of WAY-346940 include the Rho-associated protein kinase (ROCK) isoforms, which are key regulators of the Rho signaling pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

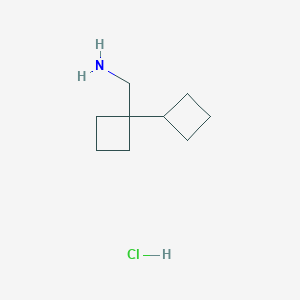

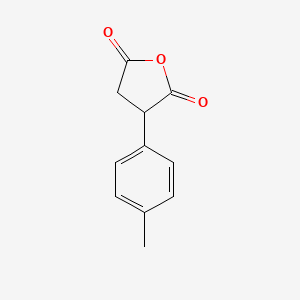

Certains composés similaires à WAY-346940 comprennent :

Y-27632 : Un autre inhibiteur de la Rho-kinase avec un mécanisme d'action similaire.

Fasudil : Un inhibiteur bien connu de la Rho-kinase utilisé en clinique pour ses effets vasodilatateurs.

HA-1077 :

Unicité de WAY-346940

WAY-346940 est unique dans sa structure chimique spécifique et sa forte puissance en tant qu'inhibiteur de la Rho-kinase. Sa formule moléculaire distincte et la présence de groupes fonctionnels spécifiques contribuent à son affinité de liaison unique et à sa sélectivité pour les isoformes de la Rho-kinase. Cela en fait un outil précieux dans la recherche scientifique pour étudier les mécanismes détaillés de l'inhibition de la Rho-kinase et ses applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c16-11-2-1-3-12(8-11)18-13(21)9-23-15-20-19-14(22-15)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQMIPMSSDKISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329263 | |

| Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

573942-41-3 | |

| Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-{[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2668003.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/new.no-structure.jpg)

![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2668017.png)

![2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2668021.png)